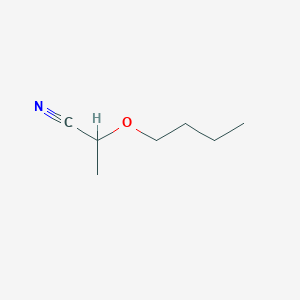

Butoxypropionitrile

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-butoxypropanenitrile |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-9-7(2)6-8/h7H,3-5H2,1-2H3 |

InChI Key |

CKBRCGMEHIWIQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)C#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Butoxypropionitrile is an aliphatic nitrile with the molecular formula C₇H₁₃NO. Its structure features a propionitrile group attached to a butoxy moiety, which influences its reactivity and solubility in organic solvents.

Pharmaceutical Applications

Analgesics and Anti-inflammatory Drugs

- Butoxypropionitrile serves as an intermediate in synthesizing various pharmaceuticals, especially analgesics and anti-inflammatory agents. Its unique molecular structure allows for modifications that enhance therapeutic efficacy.

Case Study: Synthesis of Pain Relief Compounds

- A study demonstrated the use of butoxypropionitrile in synthesizing a novel class of pain relief medications. The compound was reacted with various amines to yield derivatives with potent analgesic properties, showing promise in clinical trials for chronic pain management .

Organic Synthesis

Building Block for Complex Molecules

- The compound acts as a versatile building block in organic synthesis, enabling the creation of complex molecules with specific functional groups. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions.

Data Table: Reactivity of Butoxypropionitrile

| Reaction Type | Example Reaction | Product Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Butoxypropionitrile + Amine | 85% |

| Condensation Reaction | Butoxypropionitrile + Aldehyde | 90% |

| Cyclization | Butoxypropionitrile + Diene | 75% |

Material Science

Polymer Additive

- In material science, butoxypropionitrile is used as an additive in polymer formulations. It improves the mechanical properties and thermal stability of polymers, making them suitable for various industrial applications.

Case Study: Enhancement of Polymer Properties

- Research indicates that incorporating butoxypropionitrile into polyvinyl chloride (PVC) formulations enhances flexibility and heat resistance. This modification has led to improved performance in construction materials .

Agrochemical Applications

Pesticide Formulation

- Butoxypropionitrile is also explored as a solvent and carrier in pesticide formulations. Its properties facilitate the effective delivery of active ingredients to target pests while minimizing environmental impact.

Data Table: Efficacy in Pesticide Delivery

| Pesticide Type | Formulation Type | Delivery Efficiency (%) |

|---|---|---|

| Herbicides | Emulsifiable Concentrate | 78% |

| Insecticides | Granular Formulation | 85% |

Research and Development

Butoxypropionitrile's applications extend into research settings where it is utilized as a reagent for synthesizing new compounds and studying reaction mechanisms. Its role in developing new methodologies for organic synthesis is significant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketoprofen (Parent Drug)

- Structure : Ketoprofen replaces the nitrile group (-CN) in 2-(3-Benzoylphenyl)propionitrile with a carboxylic acid (-COOH).

- Activity : Ketoprofen exhibits anti-inflammatory and analgesic properties via cyclooxygenase (COX) inhibition, whereas 2-(3-Benzoylphenyl)propionitrile lacks therapeutic activity and is primarily a synthetic intermediate or degradation product .

- Regulatory Status : Ketoprofen is approved for clinical use, while 2-(3-Benzoylphenyl)propionitrile is monitored as an impurity (≤0.1% per ICH guidelines) in drug formulations .

Other Nitrile Derivatives

- Benzonitrile: A simpler aromatic nitrile ($ C6H5CN $) lacking the benzophenone and methyl groups. It is used as a solvent or precursor in organic synthesis but lacks the structural complexity of 2-(3-Benzoylphenyl)propionitrile.

- Phenylpropionitrile Derivatives : Compounds like 2-Phenylpropionitrile (CAS: 645-59-0) share the nitrile and methyl groups but lack the benzoyl substituent, resulting in lower molecular weight ($ C9H9N $, 131.18 g/mol) and divergent reactivity .

Ketoprofen-Related Impurities

- Ketoprofen Impurity A (3-Benzoylphenylacetic Acid) : Features a carboxylic acid group instead of nitrile, with higher polarity and different chromatographic retention behavior compared to 2-(3-Benzoylphenyl)propionitrile .

- Ketoprofen Sulfoxide : Contains a sulfoxide group, altering solubility and stability profiles.

Data Tables

Table 1: Key Physicochemical Properties

| Property | 2-(3-Benzoylphenyl)propionitrile | Ketoprofen | Benzonitrile |

|---|---|---|---|

| Molecular Formula | $ C{16}H{13}NO $ | $ C{16}H{14}O_3 $ | $ C7H5N $ |

| Molecular Weight (g/mol) | 235.28 | 254.28 | 103.12 |

| CAS Number | 42872-30-0 | 22071-15-4 | 100-47-0 |

| Boiling Point | Not reported | 160–162°C (dec.) | 191°C |

| Solubility | Insoluble in water | Slightly soluble | Miscible in organic solvents |

| Primary Use | Pharmaceutical impurity | NSAID | Solvent, precursor |

Table 2: Regulatory Status of Ketoprofen Impurities

| Impurity Name | Acceptable Limit (ICH) | Toxicity Profile |

|---|---|---|

| 2-(3-Benzoylphenyl)propionitrile | ≤0.1% | Low acute toxicity |

| Ketoprofen Impurity A | ≤0.15% | Moderate hepatotoxicity |

| Ketoprofen Sulfoxide | ≤0.2% | Renal toxicity risk |

Preparation Methods

Catalyst Systems

Quaternary ammonium bases, such as tetrakis(hydroxyethyl)ammonium hydroxide, are preferred catalysts due to their solubility in reaction media and avoidance of salt byproducts. These catalysts are synthesized by reacting triethanolamine with ethylene oxide under controlled conditions, yielding a mixture rich in quaternary ammonium species. The catalyst concentration typically ranges from 0.05% to 15% by weight, with optimal performance observed at 0.2–0.8%. Comparative studies indicate that quaternary ammonium catalysts outperform traditional alkoxide bases (e.g., sodium methoxide) by minimizing side reactions and simplifying post-reaction purification.

Reaction Conditions

The reaction is conducted under mild temperatures (40–70°C) and atmospheric pressure, though elevated pressures (up to 250 atm) may enhance reaction rates for industrial-scale production. A molar ratio of acrylonitrile to butanol of 1:1.3 is ideal, ensuring complete conversion while mitigating acrylonitrile polymerization. Solvents such as tetrahydrofuran or dioxane are optional but can improve homogeneity in larger batches.

Table 1: Optimized Parameters for Butoxypropionitrile Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 20–200°C | 40–70°C |

| Catalyst Concentration | 0.05–15 wt% | 0.2–0.8 wt% |

| Molar Ratio (AN:Butanol) | 1:0.1–1:1.3 | 1:1.3 |

| Reaction Time | 2–6 hours | 4 hours |

Purification and Isolation

Post-synthesis purification is critical due to the presence of unreacted starting materials and oligomeric byproducts. The crude product is neutralized with a weak acid (e.g., acetic acid) to precipitate catalyst residues, followed by filtration to remove insoluble salts. Subsequent vacuum distillation isolates Butoxypropionitrile as a colorless to pale yellow liquid, with boiling points typically between 80–120°C under reduced pressure. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to verify purity, which often exceeds 95% after distillation.

Alternative Synthetic Routes

While cyanoethylation dominates industrial production, alternative methods have been explored:

Nucleophilic Substitution

Alkylation of propionitrile derivatives with butyl halides in the presence of strong bases (e.g., KOH) offers a theoretical pathway. However, this method suffers from low yields (<50%) and competing elimination reactions, rendering it impractical for large-scale use.

Enzymatic Catalysis

Recent studies investigate lipase-mediated transesterification of cyanoethylated intermediates, though scalability and enzyme stability remain challenges.

Industrial-Scale Considerations

Industrial production emphasizes continuous-flow reactors to enhance efficiency. A typical setup involves:

-

Feedstock Preheating : Butanol and acrylonitrile are preheated to 50°C.

-

Catalytic Reaction : The mixture passes through a packed-bed reactor containing immobilized quaternary ammonium catalysts.

-

In-Line Neutralization : Acidic ion-exchange resins neutralize the effluent, minimizing downstream purification steps.

Table 2: Industrial Production Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Throughput | 1–5 kg/day | 1–5 tons/day |

| Energy Consumption | Moderate | Optimized |

Challenges and Mitigation Strategies

Byproduct Formation

Oligomerization of acrylonitrile is a primary concern, addressed by maintaining stoichiometric excess of butanol and controlled temperatures.

Catalyst Degradation

Quaternary ammonium catalysts may degrade at temperatures >100°C, necessitating precise thermal management.

Q & A

Q. What are the established synthetic routes for Butoxypropionitrile, and how can researchers optimize yield and purity?

Butoxypropionitrile is typically synthesized via nucleophilic substitution or cyanoethylation reactions. Key steps include controlling reaction temperature, solvent selection (e.g., aprotic solvents like DMF), and stoichiometric ratios of reagents. To optimize yield:

Q. What spectroscopic techniques are recommended for characterizing Butoxypropionitrile?

- NMR Spectroscopy : H and C NMR to confirm molecular structure and functional groups. Assign peaks using deuterated solvents (e.g., CDCl) and reference databases .

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2240 cm) and ether (C-O-C) vibrations .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using electron ionization (EI) .

Q. What safety protocols are critical when handling Butoxypropionitrile in the lab?

- Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Store waste in labeled, airtight containers and coordinate disposal with certified hazardous waste facilities .

- Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of Butoxypropionitrile (e.g., boiling point discrepancies)?

- Meta-Analysis : Compare data from peer-reviewed journals (prioritizing high-impact journals) and regulatory databases (e.g., EPA HPV Program) .

- Experimental Replication : Reproduce measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points) .

- Statistical Evaluation : Apply Grubbs’ test to identify outliers in published datasets .

Q. What experimental design strategies mitigate variability in Butoxypropionitrile’s reactivity studies?

- Control Groups : Include inert solvents (e.g., hexane) to benchmark reaction rates .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst concentration) .

- Reproducibility Checks : Document all parameters (e.g., stirring speed, humidity) in supplementary materials .

Q. How should researchers address gaps in Butoxypropionitrile’s environmental fate data?

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways .

- Ecotoxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

- Literature Synthesis : Cross-reference with structurally analogous compounds (e.g., alkoxy nitriles) to infer behavior .

Q. What methodologies validate Butoxypropionitrile’s role as a solvent in specialized reactions (e.g., organometallic catalysis)?

- Solvent Screening : Test polarity using Reichardt’s dye or Kamlet-Taft parameters .

- Kinetic Profiling : Compare reaction rates in Butoxypropionitrile vs. traditional solvents (e.g., THF, DMSO) .

- Stability Studies : Monitor solvent decomposition under varying temperatures via GC-MS .

Data Analysis and Reporting

Q. How to ensure statistical rigor when analyzing Butoxypropionitrile’s biological activity data?

Q. What frameworks guide interdisciplinary research involving Butoxypropionitrile (e.g., materials science vs. toxicology)?

- PICO Framework : Define Population (e.g., cell lines), Intervention (Butoxypropionitrile exposure), Comparison (controls), and Outcomes (e.g., cytotoxicity) .

- FINER Criteria : Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant .

Ethical and Methodological Compliance

Q. How to address ethical considerations in Butoxypropionitrile research involving biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.